molecular formula C14H22N6O3 B3968625 4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine

4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine

Katalognummer B3968625
Molekulargewicht: 322.36 g/mol
InChI-Schlüssel: IYHZNOQWJSSCRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine, also known as MMV390048, is a novel compound that has been extensively studied for its potential as an antimalarial drug. This compound belongs to the class of 2,4-diaminopyrimidines and has shown promising results in pre-clinical studies.

Wirkmechanismus

The exact mechanism of action of 4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine is not fully understood. However, it is believed to target the dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, which is essential for the synthesis of DNA in the parasite. This compound binds to the active site of the enzyme and inhibits its activity, leading to the death of the parasite. The compound has also been shown to have a synergistic effect when used in combination with other antimalarial drugs, such as piperaquine and artemisinin.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. The compound is metabolized by the liver and excreted in the urine. In pre-clinical studies, this compound has shown no significant adverse effects on vital organs, such as the liver and kidneys.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine is its potent activity against multidrug-resistant strains of P. falciparum. This makes it a promising candidate for the treatment of malaria, which is a major global health problem. In addition, the compound has low toxicity and good pharmacokinetic properties, which are essential for the development of a safe and effective antimalarial drug.
However, there are some limitations associated with the use of this compound in lab experiments. One of the main limitations is the cost of synthesis, which can be a barrier for large-scale production. In addition, the compound has shown some variability in its activity against different strains of the parasite, which may limit its effectiveness in certain regions.

Zukünftige Richtungen

Despite the limitations, 4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine has shown great potential as an antimalarial drug. There are several future directions that can be pursued to further explore the potential of this compound. One direction is to optimize the synthesis method to reduce the cost of production. Another direction is to investigate the mechanism of action in more detail, which may lead to the development of more potent analogs. In addition, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, the compound can be tested against other parasitic diseases, such as leishmaniasis and trypanosomiasis, which are also major global health problems.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results as an antimalarial drug. The compound has potent activity against multidrug-resistant strains of P. falciparum and has low toxicity and good pharmacokinetic properties. Despite the limitations, there are several future directions that can be pursued to further explore the potential of this compound. This compound represents a promising candidate for the development of a safe and effective antimalarial drug.

Wissenschaftliche Forschungsanwendungen

4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine has been extensively studied for its potential as an antimalarial drug. It has shown potent activity against both the asexual and sexual stages of Plasmodium falciparum, the parasite responsible for the majority of malaria cases in humans. In addition, this compound has shown activity against other Plasmodium species, including P. vivax and P. knowlesi. The compound has also been tested against multidrug-resistant strains of P. falciparum and has shown promising results.

Eigenschaften

IUPAC Name

4-[4-methyl-6-(4-methylpiperazin-1-yl)-5-nitropyrimidin-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O3/c1-11-12(20(21)22)13(18-5-3-17(2)4-6-18)16-14(15-11)19-7-9-23-10-8-19/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHZNOQWJSSCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)N3CCN(CC3)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.